molecular formula C11H13NO7 B600880 Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester CAS No. 799241-85-3

Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester

Cat. No. B600880
M. Wt: 271.22
InChI Key:
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Description

Molecular Structure Analysis

The molecular formula of this compound is C11H13NO7. The molecular weight is 271.22. The exact molecular structure is not available in the search results.


Physical And Chemical Properties Analysis

This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, Ether, Methanol . It should be stored at room temperature for short-term only. Long-term storage is recommended at -20°C .

Scientific Research Applications

Synthesis of Carboxylic and Pyran Carboxylic Acids Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester is involved in the synthesis of carboxylic acids, showcasing its potential in organic synthesis. A study detailed a three-component synthesis involving this compound, acetylenedicarboxylic acid dimethyl ester, and triphenylphosphine, which resulted in the formation of methyl esters of 1,6-dioxaspiro[4.4]nona-3,7-diene-4-carboxylic and 4H-furo[3,2-c]pyran-3-carboxylic acids (Lisovenko, Dmitriev, & Dryahlov, 2016).

Synthesis of Furo[2,3-b]pyridines The compound plays a crucial role in the synthesis of disubstituted furo[2,3-b]pyridines, indicating its importance in the construction of complex molecular structures. A specific methodology involved a three-step sequence from readily available materials, resulting in furo[2,3-b]pyridines with various functional groups, highlighting the versatility of this compound in synthetic chemistry (Beutner, Kuethe, & Yasuda, 2009).

Direct Palladium Iodide Catalyzed Oxidative Carbonylation The compound's derivatives have been efficiently converted into high-value furan-3-carboxylic esters through a direct palladium iodide catalyzed oxidative carbonylation process. This method underlines the significance of the compound in facilitating one-step synthesis processes in organic chemistry (Gabriele et al., 2012).

Antimicrobial Activity Derivatives of the compound were investigated for their antimicrobial properties, indicating its potential in medical applications. The study focused on the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives and evaluated their antimicrobial activity against yeast-like fungi Candida albicans, as well as Escherichia coli and Staphylococcus aureus (Kalyaev et al., 2022).

Transdermal Permeation Enhancers The compound's ester and amide derivatives have been tested for their activity as transdermal permeation enhancers, demonstrating its utility in enhancing the absorption of drugs through the skin. This indicates the compound's potential role in pharmaceutical formulations (Farsa, Doležal, & Hrabálek, 2010).

properties

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFNCYVHQSHFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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